A-85783

Overview

Description

Mechanism of Action

Target of Action

A-85783, also known as UNII-OCS3J46F47, is a potent antagonist of the Platelet Activating Factor (PAF) receptor (PAF-R) . PAF is a lipid signaling molecule derived from glycerophosphocholines that activates many cell types including platelets, monocytes, polymorphonuclear leukocytes, mast cells, and vascular endothelium cells .

Mode of Action

This compound acts as a neutral lipophilic PAF-R antagonist . It competitively and reversibly inhibits PAF binding to rabbit platelet membranes . The inhibition is selective and reversible .

Biochemical Pathways

The majority of PAF effects are mediated through a single G protein-linked transmembrane receptor, PAF-R . This compound blocks PAF-induced serotonin release from rabbit platelets . This suggests that it may interfere with the biochemical pathways involving PAF and serotonin.

Pharmacokinetics

This compound is soluble in DMSO at 13 mg/ml but is insoluble in water . It is rapidly converted to its active form in vivo . It is then metabolized to the corresponding pyridine-N-oxide and sulfoxide metabolites . These metabolites exhibited significant potency in vitro and in vivo and thus may contribute to the activity observed after administration of this compound .

Result of Action

Systemic administration of this compound or its prodrug, ABT-299, inhibits PAF-induced cutaneous vascular permeability in the rat . This suggests that this compound can have a significant impact on the molecular and cellular effects of PAF’s action.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light. It should be stored tightly sealed at 2-8 °C, protected from light . The compound’s action, efficacy, and stability may be affected by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-85783.0 involves multiple steps, starting from the appropriate indole and pyrrolo[1,2-c]thiazole derivatives. The key steps include:

- Formation of the indole-1-carboxamide core.

- Introduction of the 4-fluorophenyl group.

- Coupling with the pyrrolo[1,2-c]thiazole moiety.

Industrial Production Methods: Industrial production of this compound.0 follows similar synthetic routes but is optimized for large-scale production. This includes:

- Use of high-yielding reactions.

- Optimization of reaction conditions to minimize by-products.

- Implementation of purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: A-85783.0 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrrolo[1,2-c]thiazole moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound.0 with modified functional groups, which can be used for further research and development.

Scientific Research Applications

A-85783.0 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of platelet-activating factor receptor antagonists.

Biology: Investigated for its role in inhibiting platelet-activating factor-induced responses in biological systems.

Medicine: Explored for potential therapeutic applications in conditions involving platelet-activating factor, such as inflammation and thrombosis.

Industry: Utilized in the development of new drugs targeting platelet-activating factor receptors.

Comparison with Similar Compounds

WEB 2086: Another platelet-activating factor receptor antagonist with a different chemical structure.

BN 52021: A ginkgolide derivative that also acts as a platelet-activating factor receptor antagonist.

Uniqueness of A-85783.0: this compound.0 is unique due to its high potency and selectivity for the platelet-activating factor receptor. Its neutral and lipophilic nature allows it to effectively inhibit platelet-activating factor-induced responses both in vitro and in vivo, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

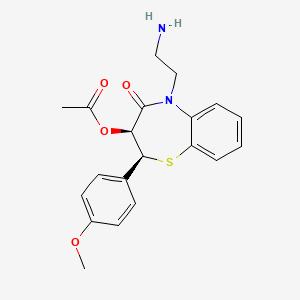

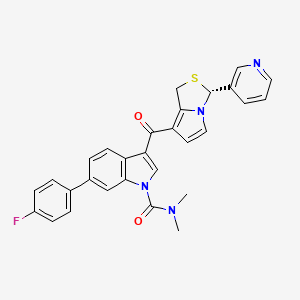

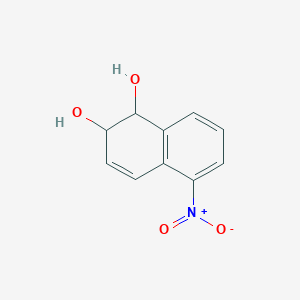

6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVFPOGHIKVPP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433311 | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161395-33-1 | |

| Record name | A-85783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-85783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (A-85783)?

A1: (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (this compound) acts as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. [] This means it binds to the receptor and blocks the binding of PAF, preventing the activation of downstream signaling pathways. []

Q2: What are the potential therapeutic benefits of inhibiting the PAF receptor with this compound?

A2: Inhibiting the PAF receptor with this compound has shown promise in preclinical studies for treating inflammatory conditions. Research suggests this compound can reduce vascular permeability, hypotension, edema, and lethality induced by PAF. [] One study demonstrated the potential of this compound and its prodrug, ABT-299, in treating otitis media with effusion, highlighting their ability to reduce capillary permeability, subepithelial edema, and inflammatory cell infiltration. []

Q3: How does this compound compare to other PAF receptor antagonists in terms of potency and selectivity?

A3: this compound demonstrates high potency for inhibiting PAF binding to its receptor. In vitro studies show a Ki of 3.9 nM for rabbit platelets and 0.3 nM for human platelets. [] This binding affinity correlates with the functional antagonism of PAF-mediated cellular responses, including calcium mobilization, superoxide generation, aggregation, and degranulation of platelets. [] While the provided research doesn't offer direct comparisons to other antagonists, the high potency of this compound at nanomolar concentrations suggests it is among the more potent compounds in its class.

Q4: How does the presence of the PAF receptor influence the cellular response to ultraviolet B (UVB) radiation?

A4: Studies using a human epidermal cell line (KB) expressing the PAF receptor revealed that PAF receptor activation enhances UVB-induced apoptosis. [] UVB exposure stimulated PAF synthesis specifically in the PAF receptor-expressing cells, leading to increased apoptosis compared to control cells. [] This effect was mitigated by PAF receptor antagonists, antioxidants, and lower UVB doses, suggesting a role for PAF and oxidative stress in this process. []

Q5: What is the role of the PAF receptor in UVB-induced TNF-α production?

A5: Research indicates that the PAF receptor plays a role in UVB-induced TNF-α production in epidermal cells. [] PAF receptor-expressing KB cells exhibited increased TNF-α mRNA and protein expression upon UVB exposure compared to control cells. [] This effect was attenuated by PAF receptor antagonists and antioxidants, suggesting that PAF receptor activation and oxidative stress contribute to UVB-induced TNF-α production. []

Q6: Are there any known prodrugs of this compound, and what advantages might they offer?

A6: Yes, ABT-299 is a water-soluble prodrug of this compound. [] It is rapidly converted to this compound in vivo. [] The prodrug formulation potentially offers advantages in terms of solubility, administration routes (including oral administration), and pharmacokinetic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

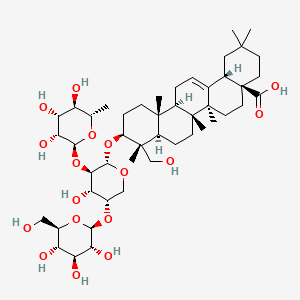

![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)

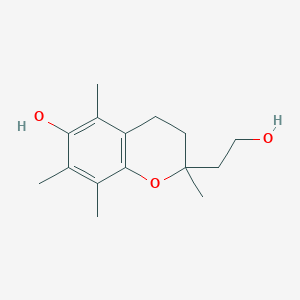

![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)